N-cyclohexyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
Overview
Description
N-cyclohexyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.16371127 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anticancer Activities : A study by El-Sawy et al. (2013) discusses the synthesis of certain N-methylsulphonyl and N-benzenesulphonyl-1H-indolyl heterocycles and their reactions with urea. These compounds showed significant antimicrobial activity, particularly against Salmonella typhimurium, and cytotoxicity against various human cancer cell lines.
In Vitro Metabolism and Stability : Research by Franz et al. (2017) focuses on the in vitro metabolism of a pyrazole-containing synthetic cannabinoid, exploring the metabolic patterns and thermal stability of the compound. This study provides valuable insights into the metabolic processes and potential applications of similar urea derivatives.
Synthesis of Cyclic Dipeptidyl Ureas : Sañudo et al. (2006) investigate the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This study, found here, contributes to the understanding of pseudopeptidic triazines, which are composed of different amino acids bonded through a urea moiety.
Antibacterial Evaluation of Heterocyclic Compounds : The synthesis of new heterocyclic compounds containing a sulfonamido moiety with potential antibacterial applications is discussed in a study by Azab et al. (2013). This research contributes to the development of new antibacterial agents.
Synthesis of 2-Amino-3-cyano-4H-pyrans : A study by Brahmachari and Banerjee (2014) presents a simple and efficient method for synthesizing diverse and functionalized 2-amino-3-cyano-4H-pyrans, highlighting the versatility of urea as an organo-catalyst in pharmaceutical synthesis.
Rheology, Morphology, and Gelation of Hydrogelators : The study by Lloyd and Steed (2011) explores the impact of different anions on the physical properties of hydrogels formed by a specific urea derivative. This research has implications for the design and application of hydrogels in various fields.
Synthesis of Disubstituted Ureas from Amines and CO2 : Jiang et al. (2008) investigate the synthesis of disubstituted ureas using a basic ionic liquid as a catalyst. The study, available here, demonstrates a solvent-free method for converting amines to ureas, which is important for sustainable chemistry practices.
Properties
IUPAC Name |
1-cyclohexyl-3-[(1-methylpyrazol-4-yl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-16-9-10(8-14-16)7-13-12(17)15-11-5-3-2-4-6-11/h8-9,11H,2-7H2,1H3,(H2,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKRCFPCMBOJQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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